molecular formula C10H10O2 B1457036 4-phenyldihydro-3(2H)-furanone CAS No. 946125-02-6

4-phenyldihydro-3(2H)-furanone

Cat. No. B1457036
M. Wt: 162.18 g/mol
InChI Key: FIIIECQDPFHWKL-UHFFFAOYSA-N
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Description

Compounds like “4-phenyldihydro-3(2H)-furanone” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon and oxygen atoms.


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the heterocyclic ring and the addition of functional groups . The exact synthesis process would depend on the specific compound and the functional groups present.


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present in the molecule. They might undergo reactions such as addition, substitution, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, solubility, and reactivity, would depend on their specific structure and the functional groups present .

Scientific Research Applications

Fluorescent Organic Dyes

Furanone compounds serve as scaffolds for synthesizing novel fluorescent organic dyes. Two new fluorophores based on a 3-furanone skeleton demonstrated efficient solvatochromic properties, with potential bio-analytical applications due to their distinct photophysical properties (Varghese et al., 2015).

Flavor Compounds in Food

Furanones, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives, are key flavor compounds in various fruits and are synthesized through enzymatic steps or the Maillard reaction. Their attractive sensory properties make them valuable to the food industry (Schwab, 2013).

Antimicrobial and Cell-Adhesion Inhibition

Certain 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones display broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus spp., and hold promise for developing novel antifungal agents (Buchta et al., 2004).

Analytical Chemistry Applications

Furanone derivatives have been utilized in mass spectrometry for the identification of amino acids and peptides, illustrating their utility in analytical chemistry for the determination of N-terminal amino acids of peptides (Pritchard et al., 1975).

Nanofiber Production for Biofouling Prevention

Poly(vinyl alcohol) nanofibers incorporating 3(2H) furanone derivative showed potential for inhibiting bacterial surface attachment, offering a strategy to prevent biofouling in water treatment applications (Gule et al., 2013).

Safety And Hazards

The safety and hazards associated with these compounds can vary widely, depending on their specific structure and properties. Some might be relatively safe to handle, while others might be toxic, corrosive, or even carcinogenic .

Future Directions

The future research directions in this field could involve the synthesis of new derivatives of these compounds, the exploration of their potential applications (for example, in medicine or materials science), and the investigation of their properties and behavior both in vitro and in vivo .

properties

IUPAC Name

4-phenyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIECQDPFHWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyldihydro-3(2H)-furanone

CAS RN

946125-02-6
Record name 4-phenyloxolan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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